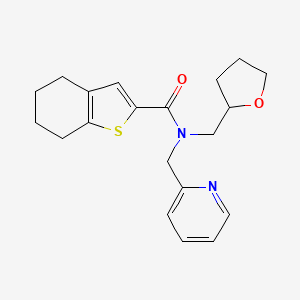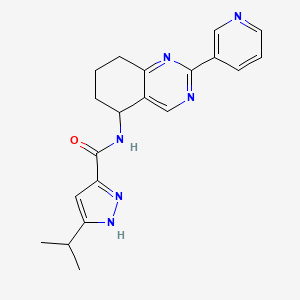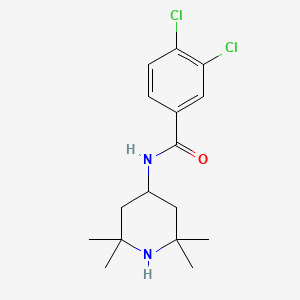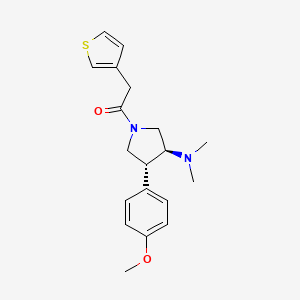![molecular formula C15H12N4O4S B5630097 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5630097.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride, followed by the coupling with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- **N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]dibenzofuran-4-carboxamide
- **N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is unique due to its specific combination of a sulfonamide group with a furan-2-carboxamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-14(13-3-1-10-23-13)18-11-4-6-12(7-5-11)24(21,22)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYXCVZZCUTDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone](/img/structure/B5630037.png)
![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)
![3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5630053.png)

![N-(4-hydroxy-3-methoxybenzyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5630062.png)


![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)
